molecular formula C12H18N4O3S B12259739 N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide

Cat. No.: B12259739
M. Wt: 298.36 g/mol
InChI Key: PIOXQVKPSSQSOF-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives

Properties

Molecular Formula

C12H18N4O3S

Molecular Weight

298.36 g/mol

IUPAC Name

N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide

InChI

InChI=1S/C12H18N4O3S/c1-18-7-10-14-12(20-15-10)16-4-5-19-9(6-16)11(17)13-8-2-3-8/h8-9H,2-7H2,1H3,(H,13,17)

InChI Key

PIOXQVKPSSQSOF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the methoxymethyl group, and the cyclopropylation of the morpholine ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide include:

  • N-cyclopropyl-4-bromo-3-methoxybenzamide
  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the thiadiazole ring, in particular, contributes to its potential biological activities and makes it a valuable compound for further research and development.

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